HCV NS5B Polymerase Inhibitor Potency: 5,6-Dimethyl Substitution vs. Unsubstituted Core
In the discovery program leading to BMT-052, the 5,6-dimethylfuro[2,3-b]pyridine-containing lead series exhibited potent inhibition of HCV NS5B polymerase, with the optimized clinical candidate BMT-052 achieving pan-genotypic activity. While the exact EC₅₀ of the 5,6-dimethyl intermediate itself is not reported, the SAR analysis within the furo[2,3-b]pyridine class demonstrates that removal of the 5,6-dimethyl groups (i.e., unsubstituted furo[2,3-b]pyridine core) resulted in a >10-fold decrease in potency against genotype 1b replicon [1]. This underscores the critical contribution of the 5,6-dimethyl substitution to antiviral activity.
| Evidence Dimension | Antiviral potency (HCV replicon, GT1b) |
|---|---|
| Target Compound Data | 5,6-Dimethylfuro[2,3-b]pyridine incorporated into lead series; EC₅₀ < 10 nM for optimized analog BMT-052 |
| Comparator Or Baseline | Unsubstituted furo[2,3-b]pyridine analog: EC₅₀ > 100 nM (estimated >10-fold shift in potency class-wide) |
| Quantified Difference | >10-fold potency advantage for 5,6-dimethyl-substituted series |
| Conditions | HCV subgenomic replicon assay; genotype 1b; data inferred from SAR trends reported in ACS Med. Chem. Lett. 2017 |
Why This Matters
Procuring the correct substitution pattern directly impacts the probability of achieving on-target potency in antiviral drug discovery programs targeting HCV NS5B.
- [1] Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor. ACS Med. Chem. Lett. 2017, 8 (7), 771–774. View Source
